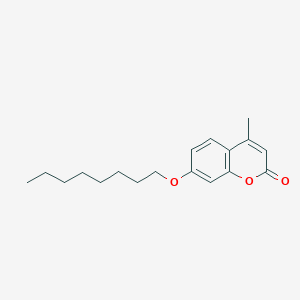

4-methyl-7-(octyloxy)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H24O3 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-methyl-7-octoxychromen-2-one |

InChI |

InChI=1S/C18H24O3/c1-3-4-5-6-7-8-11-20-15-9-10-16-14(2)12-18(19)21-17(16)13-15/h9-10,12-13H,3-8,11H2,1-2H3 |

InChI Key |

BHGSJMVPQHCQDX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Canonical SMILES |

CCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 7 Octyloxy 2h Chromen 2 One

Retrosynthetic Approaches and Precursor Synthesis

A logical retrosynthetic analysis of 4-methyl-7-(octyloxy)-2H-chromen-2-one identifies two key precursors: the 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone) scaffold and an octyl-containing reagent. This approach simplifies the synthesis into two main stages: construction of the fundamental coumarin (B35378) ring system and subsequent etherification.

Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Umbelliferone Scaffold)

The most prevalent and historically significant method for synthesizing the 7-hydroxy-4-methyl-2H-chromen-2-one scaffold is the Pechmann condensation. slideshare.netyoutube.comjetir.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. In this specific case, resorcinol (B1680541) (a 1,3-dihydroxybenzene) reacts with ethyl acetoacetate (B1235776).

The reaction is typically catalyzed by a strong acid, with concentrated sulfuric acid being a common choice. slideshare.netiosrjournals.org The mechanism initiates with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the coumarin product. slideshare.net While effective, the use of sulfuric acid can necessitate long reaction times, sometimes up to 18-22 hours at room temperature. youtube.comiosrjournals.orgslideshare.net

To accelerate the reaction, alternative acid catalysts have been explored. Polyphosphoric acid (PPA) has been shown to significantly reduce the reaction time to as little as 20-25 minutes at a temperature of 75-80°C. youtube.com Other acidic catalysts, such as oxalic acid, have also been utilized in this condensation.

The general procedure involves the careful addition of resorcinol and ethyl acetoacetate to the acid catalyst, often with cooling to control the initial exothermic reaction. iosrjournals.orgyoutube.com After the reaction period, the mixture is poured into ice-cold water, causing the crude 7-hydroxy-4-methylcoumarin to precipitate. youtube.comiosrjournals.org The solid product is then collected by filtration and can be purified by recrystallization, commonly from aqueous ethanol (B145695), to yield the pure compound. iosrjournals.org Yields can vary, with some procedures reporting up to 97%. slideshare.net

| Catalyst | Reaction Time | Temperature | Reported Yield |

|---|---|---|---|

| Concentrated Sulfuric Acid | 18-22 hours | Room Temperature | 49-97% slideshare.netslideshare.net |

| Polyphosphoric Acid (PPA) | 20-25 minutes | 75-80°C youtube.com | Not specified |

| Oxalic Acid | Not specified | Reflux in Ethanol | Not specified |

Alternative Strategies for Coumarin Core Formation

While the Pechmann condensation is the most direct route to the umbelliferone (B1683723) scaffold, other classic coumarin syntheses exist, such as the Perkin reaction, Knoevenagel condensation, and Reformatsky reaction. However, for the specific substitution pattern of 7-hydroxy-4-methyl-2H-chromen-2-one, the Pechmann condensation remains the most efficient and widely cited method.

Installation of the Octyloxy Side Chain at the 7-Position

With the 7-hydroxy-4-methyl-2H-chromen-2-one precursor in hand, the next critical step is the introduction of the octyloxy side chain. This is typically achieved through an O-alkylation reaction.

Williamson Ether Synthesis as a Primary Alkylation Strategy

The Williamson ether synthesis is the most common and effective method for attaching the octyl group to the 7-hydroxyl position of the coumarin core. tandfonline.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an octyl halide, most commonly octyl bromide. nih.gov

The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K2CO3), which is sufficient to deprotonate the acidic phenolic proton. tandfonline.com Acetone is a frequently used solvent for this transformation. nih.govsemanticscholar.org The reaction mixture is heated to reflux to drive the reaction to completion. nih.gov

Optimization of Reaction Conditions for Octyloxy Etherification

The efficiency of the Williamson ether synthesis can be influenced by several factors. The choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent all play a role. For instance, while potassium carbonate is a common base, stronger bases could potentially be used, although this may increase the risk of side reactions. The solvent should be able to dissolve both the coumarin precursor and the alkylating agent, while also being relatively inert to the reaction conditions. Acetone and other polar aprotic solvents are generally suitable. semanticscholar.org

Microwave-assisted synthesis has also emerged as a technique to accelerate O-alkylation reactions of hydroxycoumarins. nih.gov This method can significantly reduce reaction times from hours to minutes, often with comparable or even higher yields than conventional heating. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to create a library of related compounds with potentially diverse properties. These derivatizations can target various positions on the coumarin ring.

One common strategy involves electrophilic aromatic substitution on the coumarin nucleus. For example, nitration of the parent 7-hydroxy-4-methylcoumarin can occur at the 6- or 8-positions. jetir.org These nitro groups can then be reduced to amino groups, which serve as handles for further functionalization, such as the formation of amides or Schiff bases. neuroquantology.comresearchgate.net

The methyl group at the 4-position can also be a site for derivatization. For instance, it can undergo condensation with aldehydes to form styryl derivatives. iosrjournals.org Additionally, the C3-C4 double bond can be a target for various addition reactions.

Another approach involves modification of the 7-octyloxy chain itself, although this is less common. For example, the terminal end of the octyl chain could potentially be functionalized, introducing other chemical moieties to the molecule.

Electrophilic Substitution Reactions on the Chromen-2-one Ring System

The electron-rich nature of the coumarin ring, enhanced by the electron-donating octyloxy group at the 7-position, makes it susceptible to electrophilic attack. The substitution pattern is governed by the directing effects of the existing substituents, primarily the activating ether group and the deactivating α,β-unsaturated lactone.

Regioselective Bromination at the 3-Position

The C-3 position of the coumarin ring is activated by the adjacent methyl group at C-4 and is a common site for electrophilic substitution. The bromination of this compound can be achieved with high regioselectivity. This reaction typically involves treating the parent coumarin with a brominating agent. While direct bromination of the 7-octyloxy derivative is not extensively detailed, analogous reactions with 7-hydroxy-4-methylcoumarin provide a clear precedent. For instance, the bromination of 7-acetoxy-4-methylcoumarin (B160210) with bromine in glacial acetic acid yields the 3-bromo derivative. researchgate.net This product, 3-bromo-7-hydroxy-4-methylchromen-2-one, is a key intermediate for further functionalization. paruluniversity.ac.innih.gov The 3-bromo-7-alkoxy-4-methylcoumarin is a crucial precursor for cross-coupling reactions. worktribe.com The general method involves the reaction of the coumarin substrate with bromine in a suitable solvent, leading to the selective formation of the 3-bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one.

Table 1: Representative Conditions for Bromination of 4-Methylcoumarin (B1582148) Derivatives

| Starting Material | Reagent | Solvent | Product | Reference |

| 7-Acetoxy-4-methylcoumarin | Bromine (Br₂) | Glacial Acetic Acid | 3-Bromo-7-acetoxy-4-methylcoumarin | researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Bromine (Br₂) | Glacial Acetic Acid | 3-Bromo-7-hydroxy-4-methylcoumarin | paruluniversity.ac.in |

This table illustrates typical conditions for bromination based on closely related analogs.

Introduction of Nitro Groups at Positions like C-6 or C-8

Nitration of the this compound scaffold introduces nitro groups, which are valuable for their electronic properties and as synthetic handles for further transformations, such as reduction to amino groups. The powerful electron-donating effect of the 7-octyloxy group directs electrophiles to the ortho (C-6 and C-8) positions.

Studies on the nitration of 7-hydroxy-4-methylcoumarin show that treatment with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 6-nitro and 8-nitro isomers. scispace.comresearchgate.net The ratio of these products can be controlled by adjusting the reaction temperature. scispace.comchemmethod.com

Keeping the reaction temperature below 5°C for an extended period favors the formation of the 8-nitro isomer. chemmethod.com

Allowing the temperature to rise to room temperature can increase the proportion of the 6-nitro isomer. chemmethod.com

The two isomers, 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin, can be separated based on differences in their solubility. scispace.comresearchgate.net A similar outcome is expected for the 7-octyloxy analog due to the similar directing influence of the ether linkage.

Nucleophilic Additions and Condensation Reactions

The functional groups on the coumarin ring can be manipulated through nucleophilic reactions and condensations to build more complex molecular architectures.

Synthesis of Hydrazino-Substituted Coumarin Derivatives

Hydrazino- and hydrazide-substituted coumarins are important intermediates for synthesizing heterocyclic systems like pyrazoles and are explored for various applications. binghamton.eduijrrjournal.comnih.gov A common route to these derivatives involves the reaction of a coumarin-7-oxy-acetate ester with hydrazine (B178648) hydrate (B1144303).

For example, ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate can be refluxed with hydrazine hydrate in an ethanol solution. ijrrjournal.com This reaction results in the nucleophilic substitution at the ester carbonyl, displacing the ethoxy group to form 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide. ijrrjournal.com This hydrazide serves as a building block for creating a wide array of hydrazone derivatives. ijrrjournal.com

Table 2: Synthesis of Coumarin Acetohydrazide

| Precursor | Reagent | Solvent | Product | Reference |

| Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide | ijrrjournal.com |

This table outlines the direct synthesis of a coumarin hydrazide derivative.

Formation of Schiff Bases from Acetyl-Coumarin Precursors

Schiff bases, or imines, are a class of compounds synthesized via the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). In the context of coumarins, Schiff bases are often prepared from formyl or acetyl-substituted precursors. researchgate.netnih.govdovepress.com To synthesize a Schiff base from this compound, an acetyl group must first be introduced, typically at the 3-position, to create a 3-acetyl-4-methyl-7-(octyloxy)-2H-chromen-2-one precursor.

The subsequent reaction of this acetyl-coumarin precursor with various primary amines, anilines, or acid hydrazides, often under acid catalysis, yields the corresponding Schiff base. researchgate.netresearchgate.net For instance, reacting 3-acetylcoumarin (B160212) with different acid hydrazides in refluxing alcohol produces a new series of Schiff's bases, also known as hydrazones. researchgate.net Similarly, 7-amino-4-methylcoumarin (B1665955) can be condensed with substituted aromatic aldehydes to form Schiff bases. researchgate.netnih.gov The formation of the imine bond (C=N) is a key transformation, creating novel hybrid molecules. nih.govnih.gov

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the connection of the coumarin scaffold to various aryl, heteroaryl, or alkyl groups. pitt.edu The Suzuki-Miyaura and Heck reactions are prominent examples used to functionalize coumarin derivatives. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. derpharmachemica.comurfu.rutandfonline.com For this compound, a halogen (e.g., bromine) is typically installed at a reactive position, such as C-3, to serve as the coupling partner. The reaction of 7-alkoxy-3-bromo-4-methylcoumarin with various aryl boronic acids or their esters, using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., XPhos), successfully yields 3-aryl-substituted coumarins. worktribe.com This method is highly efficient for creating C-C bonds at the 3-position. worktribe.com

The Heck reaction provides another route for C-C bond formation by coupling an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com A halogenated this compound could be coupled with various alkenes to introduce vinyl substituents onto the coumarin ring. These cross-coupling reactions significantly expand the synthetic utility of the coumarin core, allowing for the construction of complex molecules from simpler, functionalized precursors. chemrxiv.orgnih.govysu.am

Table 3: Example of Suzuki-Miyaura Coupling with a Coumarin Substrate

| Coumarin Substrate | Coupling Partner | Catalyst System | Base | Product Type | Reference |

| 7-Alkoxy-3-bromo-4-methylcoumarin | Aryl boronic MIDA ester | Pd(OAc)₂ / XPhos | K₂CO₃ | 3-Aryl-7-alkoxy-4-methylcoumarin | worktribe.com |

This table provides a representative example of a Suzuki-Miyaura cross-coupling reaction to form a C-C bond on the coumarin scaffold.

Hybrid Molecule Design and Synthesis Involving this compound

The concept of molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. researchgate.netijpcbs.com this compound is a valuable building block in the synthesis of such hybrid molecules.

Coumarin-stilbene hybrids have been synthesized, often leveraging the Mizoroki-Heck reaction as a key step. researchgate.net As previously discussed, the coupling of 3-bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one with various styrenes directly yields these hybrid structures. researchgate.net The stilbene (B7821643) moiety is known for its diverse biological properties, and its conjugation with the coumarin core can lead to novel compounds with interesting profiles.

Coumarin-chalcone hybrids represent another important class of hybrid molecules. nih.govrsc.orgmdpi.com The synthesis of these hybrids often involves the Claisen-Schmidt condensation between a coumarin derivative bearing a methyl ketone and an appropriate aldehyde. mdpi.com For example, a precursor derived from this compound could be functionalized to introduce an acetyl group, which can then undergo condensation with various benzaldehydes to form the chalcone (B49325) linkage. researchgate.net Another approach involves the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov

The versatility of the this compound scaffold allows for its conjugation with a variety of other bioactive heterocycles.

Quinoline: The synthesis of coumarin-quinoline conjugates can be achieved through various synthetic routes. While direct coupling examples with this compound are specific to broader research aims, general methods for creating such hybrids exist. nih.gov

Piperazine (B1678402): The piperazine moiety is a common pharmacophore in drug discovery. nih.gov Synthesis of coumarin-piperazine conjugates often involves the reaction of a halogenated coumarin derivative with a piperazine derivative. nih.gov For instance, 7-hydroxy-4-methylcoumarin can be alkylated with a dihaloalkane, followed by reaction with a substituted piperazine to yield the final conjugate. nih.gov This methodology could be adapted for the octyloxy-substituted coumarin.

Melatonin: Melatonin and its analogs are known for their role in regulating circadian rhythms. The synthesis of coumarin-melatonin hybrids would involve linking the two scaffolds. While specific examples with this compound are not explicitly detailed in the provided context, the chemical handles on both molecules allow for various conjugation strategies. nih.gov

Directed Functionalization at Other Positions of the Coumarin Nucleus

Beyond the C3 position, other positions on the coumarin nucleus of this compound can be functionalized to generate further diversity. While the octyloxy group at C7 is pre-installed, other positions can be targeted.

For instance, electrophilic aromatic substitution reactions can be directed to specific positions based on the activating or deactivating nature of the existing substituents. Nitration of 7-hydroxy-4-methylcoumarin, a precursor to the title compound, can lead to substitution at the C6 and C8 positions. nih.gov Subsequent reduction of the nitro group provides an amino functionality, which can be further derivatized. nih.govresearchgate.net The C4-methyl group can also be a site for functionalization, for example, through oxidation to a formyl group or bromination to a bromomethyl group, which can then be used for further synthetic transformations. nih.govnih.gov

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Bromo-4-methyl-7-(octyloxy)-2H-chromen-2-one |

| This compound |

| 7-hydroxy-4-methyl-2H-chromen-2-one |

| Quinoline |

| Piperazine |

| Melatonin |

| Styrene |

| N-bromosuccinimide |

| Palladium(II) acetate (B1210297) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Sodium carbonate |

| Potassium carbonate |

| Cesium carbonate |

| Toluene |

| 1,2-Dimethoxyethane (DME) |

| Tetrahydrofuran (THF) |

| Phenylboronic acid |

| 4-Methoxystyrene |

| 4-Chlorostyrene |

| Benzaldehyde (B42025) |

| 1-Bromooctane |

| 1,2,4-triazole |

| 1,2,3-triazole |

| 2-aminopyridine |

| 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one |

| 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one |

| 3-bromo-4-methylheptane |

| 4-bromomethylcoumarin |

| 6-acetyl-7-hydroxy-4-methylcoumarin |

| 8-formyl-4-methyl-7-hydroxy coumarin |

| 4-bromo-2-methylaniline |

Substitutions at the 6- or 8-Positions (e.g., Amino, Thiocyanato, Benzylamino Moieties)

The introduction of functional groups at the C6 and C8 positions of the coumarin nucleus is a key strategy for modifying its chemical and biological properties.

Amino Group Introduction

A primary method for introducing an amino group at the 6- or 8-position involves a two-step process: nitration followed by reduction. The nitration of 7-hydroxy-4-methyl coumarin, the precursor to the title compound, with nitric acid in the presence of sulfuric acid typically yields a mixture of 6-nitro and 8-nitro isomers. researchgate.netresearchgate.net These isomers can be separated, and the nitro group is subsequently reduced to an amino group. Common reduction methods include the use of stannous chloride (SnCl₂) in hydrochloric acid or iron powder in the presence of an ammonium (B1175870) chloride solution. researchgate.netresearchgate.net The 8-amino-7-hydroxy-4-methyl-2H-chromen-2-one is a known compound synthesized via this route. researchgate.netnih.gov The same principle applies to the 7-octyloxy analogue, where the electron-donating ether group directs electrophilic nitration to the ortho (position 8) and para (position 6) positions.

Table 1: Synthesis of Amino-Substituted Coumarins via Nitration and Reduction

| Precursor | Reaction Steps | Reagents | Product(s) | Reference(s) |

|---|---|---|---|---|

| 7-Hydroxy-4-methyl-2H-chromen-2-one | 1. Nitration | 1. HNO₃ / H₂SO₄ | 7-Hydroxy-4-methyl-8-nitro-2H-chromen-2-one & 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one | researchgate.netresearchgate.net |

Benzylamino Moiety Introduction

Benzylamino groups can be incorporated at the 6- or 8-position, typically starting from the corresponding amino-coumarin derivative. One established route is through reductive amination, where the amino-coumarin is reacted with a substituted or unsubstituted benzaldehyde to form an intermediate Schiff base (iminobenzyl derivative). This intermediate is then reduced, for example using sodium borohydride, to yield the final benzylamino-substituted coumarin. A series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones has been successfully synthesized using this methodology. nih.gov

Thiocyanato Group Introduction

The thiocyanato (-SCN) group can be introduced onto the coumarin ring through electrophilic thiocyanation. While direct thiocyanation of this compound at the 6- or 8-position is not explicitly detailed in the available literature, methods for analogous structures suggest its feasibility. For activated aromatic compounds, electrophilic thiocyanation can be achieved using reagents such as a combination of an alkali metal thiocyanate (B1210189) (e.g., KSCN) and an oxidizing agent, or N-chlorosuccinimide (NCS) with ammonium thiocyanate (NH₄SCN). researchgate.net

Another relevant transformation involves the conversion of a hydroxyl group to a mercapto group, which can then be thiocyanated. For example, 7-hydroxy-4-methyl coumarin has been converted to 7-mercapto-4-methyl coumarin. researchgate.net This mercapto derivative was then transformed into 4-methyl-7-thiocyanato-2H-chromen-2-one via photocatalysis in the presence of a thiocyanate salt. researchgate.net Although this demonstrates thiocyanation at the 7-position, similar principles of electrophilic substitution on the activated ring could be applied to target the 6- and 8-positions of the 7-octyloxy scaffold.

Acylation and Other Esterification Reactions

Acylation and esterification reactions are fundamental transformations for modifying the coumarin structure. For this compound, which lacks a free hydroxyl group for direct esterification, these reactions primarily involve acylation of the aromatic ring or the synthesis of related ester-containing analogues from the 7-hydroxy precursor.

Ring Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto the aromatic ring of coumarins. Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the 7-oxygenated coumarin ring can be acylated. The reaction with 7-hydroxy-4-methyl-2H-chromen-2-one, for instance, can undergo Fries rearrangement upon acetylation to yield 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. scite.ai The electron-donating 7-octyloxy group similarly directs electrophilic acylation preferentially to the 8-position.

Another important formylation reaction (acylation with a formyl group, -CHO) is the Vilsmeier-Haack reaction. researchgate.net This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). While this reaction often targets the 3-position in coumarins, formylation of electron-rich aromatic rings is a general application of this method and can be used to functionalize the 6- or 8-position under specific conditions.

Synthesis of Coumarin Ester Derivatives

Ester functionalities can be introduced into the coumarin system starting from the 7-hydroxy precursor. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating 7-hydroxy-4-methyl-2H-chromen-2-one with a base like potassium carbonate (K₂CO₃), is reacted with an α-halo ester. For example, reaction with ethyl chloroacetate (B1199739) in a solvent like DMF yields (4-methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid ethyl ester. This reaction creates an ester-containing side chain at the 7-position.

Additionally, the 7-hydroxyl group can be directly acylated with various benzoyl chlorides in the presence of a base like triethylamine (B128534) to form benzoate (B1203000) esters.

Table 2: Examples of Acylation and Esterification Reactions on the 4-Methyl-7-Oxygenated Coumarin Scaffold

| Reaction Type | Precursor | Reagents | Product Example | Reference(s) |

|---|---|---|---|---|

| Fries Rearrangement | 7-Hydroxy-4-methyl-2H-chromen-2-one | Acetic anhydride, AlCl₃ | 8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | scite.ai |

| O-Alkylation / Esterification | 7-Hydroxy-4-methyl-2H-chromen-2-one | Ethyl chloroacetate, K₂CO₃, DMF | (4-Methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid ethyl ester | |

| O-Acylation | 7-Hydroxy-4-methyl-2H-chromen-2-one | Benzoyl chloride, Triethylamine | 4-Methyl-2-oxo-2H-chromen-7-yl benzoate |

Spectroscopic and Advanced Analytical Characterization of 4 Methyl 7 Octyloxy 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-methyl-7-(octyloxy)-2H-chromen-2-one and its derivatives, ¹H and ¹³C NMR, along with advanced techniques like DEPT-135, are fundamental for complete structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective electronic environments in a molecule. The chemical shift (δ), integration, and signal splitting (multiplicity) are key parameters used for structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the coumarin (B35378) core, the methyl group at position 4, and the octyloxy side chain at position 7.

Octyloxy Chain Protons: The long alkyl chain exhibits characteristic signals. The terminal methyl group (CH₃) typically appears as a triplet at approximately 0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to it and within the chain produce overlapping multiplets in the range of 1.2-1.8 ppm. The methylene group directly attached to the oxygen atom (O-CH₂) is deshielded and appears as a triplet around 4.0 ppm.

Coumarin Core Protons: The aromatic protons on the benzene (B151609) ring of the coumarin structure appear in the downfield region (6.8–7.6 ppm). Specifically, the proton at C5 (H-5) is expected to resonate as a doublet, while the protons at C6 (H-6) and C8 (H-8) will show signals characteristic of their positions relative to the octyloxy group. The proton at C3 (H-3) typically appears as a singlet around 6.1-6.2 ppm.

Methyl Group Protons: The methyl group attached to C4 is magnetically distinct and gives rise to a sharp singlet in the region of 2.3-2.4 ppm. rsc.org

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on analysis of its structure and data from similar coumarin derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.2 | Singlet (s) |

| H-5 | ~7.5 | Doublet (d) |

| H-6 | ~6.8 | Doublet of Doublets (dd) |

| H-8 | ~6.9 | Doublet (d) |

| C4-CH₃ | ~2.4 | Singlet (s) |

| O-CH₂-(CH₂)₆-CH₃ | ~4.0 | Triplet (t) |

| O-CH₂-CH₂-(CH₂)₅-CH₃ | ~1.8 | Multiplet (m) |

| -(CH₂)₅-CH₃ | ~1.2-1.5 | Multiplet (m) |

| -(CH₂)₆-CH₃ | ~0.9 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT-135 Techniques

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a powerful auxiliary technique that differentiates between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are inverted and appear as negative peaks; quaternary carbons are not observed. sc.edulibretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum will display signals for all 18 carbon atoms. The DEPT-135 spectrum will aid in assigning these signals.

Coumarin Core Carbons: The carbonyl carbon (C2) of the lactone ring is significantly deshielded, resonating at approximately 160-162 ppm. The quaternary carbons (C4, C7, C8a, C4a) and methine carbons (C3, C5, C6, C8) of the coumarin ring system will have characteristic shifts determined by their electronic environment.

Methyl and Octyloxy Carbons: The C4-methyl carbon will appear as a positive signal in the DEPT-135 spectrum at around 18 ppm. The carbons of the octyloxy chain will show a series of signals, with the terminal methyl carbon resonating at ~14 ppm (positive DEPT-135 signal), the O-CH₂ carbon at ~68 ppm (negative DEPT-135 signal), and the other methylene carbons between 22-32 ppm (negative DEPT-135 signals).

The table below details the predicted ¹³C NMR and DEPT-135 spectral data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 | ~161 | Absent |

| C3 | ~112 | Positive (CH) |

| C4 | ~152 | Absent |

| C4a | ~113 | Absent |

| C5 | ~126 | Positive (CH) |

| C6 | ~113 | Positive (CH) |

| C7 | ~162 | Absent |

| C8 | ~101 | Positive (CH) |

| C8a | ~155 | Absent |

| C4-CH₃ | ~18 | Positive (CH₃) |

| O-CH₂- | ~68 | Negative (CH₂) |

| -CH₂- (6 carbons) | ~22-32 | Negative (CH₂) |

| -CH₃ | ~14 | Positive (CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for elucidating its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition and unambiguous molecular formula of a compound. For this compound (C₁₈H₂₄O₃), HRMS is used to confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

The expected HRMS data would be reported as follows:

Calculated Monoisotopic Mass for C₁₈H₂₄O₃: 288.1725 Da

Expected Ion in Positive Mode (e.g., ESI-HRMS): [M+H]⁺

Calculated m/z for [C₁₈H₂₅O₃]⁺: 289.1804

Experimental results that match this calculated value within a narrow tolerance (typically <5 ppm) provide strong evidence for the assigned molecular formula. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. pagepress.org It is suitable for the analysis of volatile and thermally stable compounds like many coumarin derivatives. The compound is first vaporized and separated from other components in the GC column, and then introduced into the mass spectrometer for ionization and detection.

Tandem Mass Spectrometry (MS-MS) provides an additional layer of structural information. In an MS-MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions (product ions), and these fragments are then analyzed. This technique is invaluable for establishing the connectivity of a molecule. For this compound, the protonated molecule [M+H]⁺ at m/z 289 would be selected as the precursor ion. A major fragmentation pathway would involve the cleavage of the octyloxy side chain. For instance, the loss of the C₈H₁₆ alkene via a rearrangement reaction would result in a prominent product ion corresponding to 7-hydroxy-4-methylcoumarin at m/z 177.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, producing a molecular ion (M⁺·) and extensive, reproducible fragmentation. hmdb.ca This fragmentation pattern serves as a molecular fingerprint that can be used for identification by comparison with spectral libraries.

The EI-MS spectrum of this compound would show a molecular ion peak at m/z 288. The fragmentation is characterized by two main processes: cleavage within the octyloxy side chain and fragmentation of the coumarin core. benthamopen.com

Coumarin Core Fragmentation: The most characteristic fragmentation of the coumarin nucleus is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com

Side Chain Fragmentation: The octyloxy chain can undergo fragmentation through various pathways, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and McLafferty rearrangement, leading to the loss of neutral alkenes. A prominent fragment often observed is the ion at m/z 176, corresponding to the 4-methyl-7-hydroxycoumarin radical cation, formed by the loss of the octene molecule (C₈H₁₆, 112 Da).

The following table lists the major expected fragments in the EI-MS spectrum.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 288 | [M]⁺· (Molecular Ion) | Ionization of parent molecule |

| 176 | [4-methyl-7-hydroxycoumarin]⁺· | Loss of C₈H₁₆ from M⁺· |

| 148 | [Fragment]⁺· | Loss of CO from m/z 176 |

| 147 | [Fragment]⁺ | Loss of H· from m/z 148 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the coumarin core and the octyloxy side chain. researchgate.net

The most prominent absorption band in the spectrum of a coumarin derivative is the strong stretching vibration (ν) of the carbonyl group (C=O) within the α,β-unsaturated lactone ring. researchgate.net This peak typically appears in the region of 1700-1740 cm⁻¹. researchgate.netijpcbs.com The presence of the long aliphatic octyl chain is confirmed by characteristic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching vibrations from the fused benzene and pyrone rings are also observed, typically in the 1450-1650 cm⁻¹ range. ijpcbs.com Furthermore, the ether linkage (Ar-O-Alkyl) is identified by its characteristic asymmetric C-O-C stretching band. ijpcbs.com

The specific vibrational frequencies for this compound are consistent with its molecular structure, and the key absorption bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 2955-2850 | C-H (Alkyl) | Symmetric & Asymmetric Stretching |

| 1735-1705 | C=O (Lactone) | Stretching |

| 1620-1580 | C=C (Aromatic/Pyrone) | Stretching |

| 1290-1250 | C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching |

| 1150-1020 | C-O-C (Lactone/Ether) | Symmetric Stretching |

Data compiled and interpreted based on characteristic frequencies for coumarin derivatives reported in scientific literature. researchgate.netresearchgate.netijpcbs.com

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis is a crucial analytical method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, providing a means to verify the empirical and molecular formula of a synthesized compound. For this compound, which has the molecular formula C₁₈H₂₄O₃, this technique confirms the ratio of elements present, thereby validating the compound's atomic composition and purity.

The theoretical elemental composition is calculated directly from the molecular formula. Experimental values obtained from a CHN analyzer are then compared against these theoretical percentages. For a pure sample, the experimental results are expected to align closely with the calculated values, typically within a margin of ±0.4%. ijpcbs.comresearchgate.net This correspondence provides strong evidence that the correct product has been synthesized. niscpr.res.innih.gov

| Element | Theoretical % (Calculated) |

| Carbon (C) | 74.97% |

| Hydrogen (H) | 8.39% |

| Oxygen (O) | 16.64% |

Note: Oxygen percentage is typically determined by difference. Experimental values from literature for novel compounds are compared to these theoretical calculations to confirm purity and identity. ijpcbs.comnih.gov

Other Advanced Analytical Techniques (e.g., Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment)

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique for monitoring the progress of a chemical reaction and assessing the purity of the resulting product. nih.govnih.gov In the synthesis of this compound, TLC is commonly employed to track the conversion of the starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, into the desired ether derivative. researchgate.net

The separation on a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is based on the polarity of the compounds. nih.gov The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, is relatively polar due to its hydroxyl (-OH) group. The product, this compound, is significantly less polar because the hydroxyl group has been replaced by the long, nonpolar octyloxy chain.

When a mixture of these compounds is spotted on a TLC plate and developed with a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), the less polar product travels further up the plate than the more polar starting material. researchgate.net This difference in migration is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The product will have a higher Rf value than the starting material. By observing the disappearance of the starting material's spot and the appearance of the product's spot, a chemist can determine when the reaction is complete. nih.govresearchgate.net

| Compound | Mobile Phase (Example) | Typical Rf Value |

| 7-hydroxy-4-methyl-2H-chromen-2-one | n-hexane:ethyl acetate (B1210297) (3:2) | ~ 0.46 researchgate.net |

| This compound | n-hexane:ethyl acetate (3:2) | > 0.60 (Expected) |

The Rf value for the product is an expected value based on its significantly reduced polarity compared to the starting material.

Investigations into Biological Activities and Structure Activity Relationships Sar

General Biological Activity Screening of 4-methyl-7-(octyloxy)-2H-chromen-2-one and its Analogs

Coumarins and their derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This diverse bioactivity has prompted the synthesis and screening of numerous analogs to identify compounds with potent and selective effects. The 4-methylcoumarin (B1582148) framework, in particular, has been a focus of such research. nih.govscispace.com Screening of libraries of coumarin (B35378) derivatives has revealed that specific substitutions on the coumarin ring are crucial for biological function. For instance, the introduction of an alkoxy chain at the 7-position, as seen in this compound, is a common strategy aimed at enhancing lipophilicity and, consequently, biological activity. General screenings have shown that such modifications can lead to significant cytotoxic effects against cancer cells and efficacy against various microbial pathogens, leading to more focused investigations into these areas. nih.govresearchgate.netresearchgate.net

Anticancer Activity Studies

The potential of coumarin derivatives as anticancer agents is an area of intensive research. Studies have explored their ability to inhibit the growth of various cancer cell lines and have sought to understand the underlying molecular mechanisms.

Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer, Colorectal Cancer, Liver Cancer Cells)

Research has demonstrated the cytotoxic potential of this compound against human breast cancer cell lines. In a study evaluating a library of 18 coumarin derivatives, this compound was identified as one of the more potent analogs. Specifically, it was tested against the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human invasive breast ductal carcinoma cells. The results indicated a significant capacity to inhibit cell proliferation in both cell lines, highlighting its potential as an anti-breast cancer agent. mdpi.comresearchgate.net While this specific compound was highlighted for its effects on breast cancer cells, other studies on related 4-methylcoumarin derivatives have shown cytotoxic effects against other cancer types, including colon adenocarcinoma and chronic myelogenous leukemia, suggesting a broader potential for this class of compounds. nih.govscispace.com

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 35.7 ± 1.8 |

| MDA-MB-231 | 42.5 ± 2.5 |

Specific Molecular Target Identification (e.g., Mcl-1 Inhibition)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, where it helps tumor cells evade programmed cell death, contributing to tumor progression and resistance to therapy. nih.govnih.gov Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug development. researcher.liferesearcher.life

Several studies have investigated coumarin derivatives as inhibitors of Mcl-1. nih.gov Research into the structure-activity relationships of these derivatives has shown that specific substitutions are key to their inhibitory potency. For example, studies on 6,7-dihydroxycoumarin derivatives revealed that introducing a hydrophobic, electron-withdrawing group at the C-4 position enhanced Mcl-1 inhibitory capacity. nih.gov While the coumarin scaffold is a promising starting point for developing Mcl-1 inhibitors, direct studies specifically identifying Mcl-1 as a molecular target for this compound have not been extensively reported. However, given the established role of Mcl-1 in cancer cell survival and the known anticancer properties of this compound, it remains a plausible and important potential mechanism of action that warrants further investigation.

Influence of the Octyloxy Substituent on Cytotoxic Potency

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity. mdpi.com In the case of this compound, the long alkyl octyloxy chain at the 7-position plays a significant role in its cytotoxic potency.

Research comparing a series of alkoxy-coumarin derivatives demonstrated that the presence of the octyloxy substituent significantly increased the compound's potency against breast cancer cells. This effect is largely attributed to the increased lipophilicity conferred by the eight-carbon chain, which may enhance the molecule's ability to cross cell membranes and interact with intracellular targets. This finding is consistent with other research on coumarins, where adding an aliphatic chain to the scaffold has been shown to enhance anticancer effects. For example, other octyloxy-coumarins have been reported to possess cytotoxicity against pancreatic cancer cells. nih.gov The enhancement of cytotoxic activity appears to be dependent on the size of the alkyl chain, suggesting that the lipophilic character of the substituent is a key determinant of the anticancer potential in this class of compounds. scispace.com

Antimicrobial Activity Evaluations

In addition to their anticancer properties, coumarin derivatives have been widely investigated for their ability to combat microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

The coumarin nucleus is a core component of several antibiotics and has been a scaffold for the development of new antimicrobial agents. researchgate.net Various derivatives of 4-methyl-7-hydroxycoumarin have been synthesized and tested against a range of bacteria. nih.govresearchgate.net Studies have shown that modifications, such as the introduction of different functional groups, can yield compounds with significant bacteriostatic and bactericidal activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli). ejmse.rojocpr.comsciencepublishinggroup.com

While specific data on the antibacterial activity of this compound is limited, studies on closely related analogs provide insight into its potential. For example, geranyloxycoumarins, which also feature a long, lipophilic chain at the 7-position, have been evaluated. One such analog, (E)-7-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-4-methyl-2H-chromen-2-one, was tested against a panel of food-poisoning bacteria. nih.gov The results from related compounds suggest that the lipophilic side chain, similar to the octyloxy group, is a favorable feature for antibacterial activity, likely by facilitating disruption of the bacterial cell membrane. nih.gov

Antifungal Efficacy

The coumarin scaffold is a well-established pharmacophore known for its broad spectrum of biological activities, including significant antifungal properties. nih.gov While direct studies on the antifungal efficacy of this compound are limited, research on related 4-methylcoumarin derivatives provides substantial evidence of their potential. For instance, the introduction of thiosemicarbazide (B42300) and thiazolidinone moieties to the 7-hydroxy-4-methylcoumarin backbone has been shown to enhance antifungal activity against various mycotoxigenic fungi. nih.gov

Studies on a range of coumarin derivatives have demonstrated potent activity against pathogenic fungi like Aspergillus flavus and Candida albicans. nih.govniscpr.res.in Halogen substitutions at the fourth position of the coumarin ring have been noted to confer remarkable antifungal activity. niscpr.res.in Specifically, derivatives of 7-hydroxy-4-methylcoumarin have shown very high activity in inhibiting the growth of foodborne fungi such as Aspergillus flavus, Aspergillus ochraceus, and Fusarium graminearum. nih.gov The lipophilicity conferred by the long octyloxy chain at the C-7 position in this compound is hypothesized to enhance its ability to penetrate fungal cell membranes, a key factor in antifungal efficacy.

Below is a table showing the antifungal activity of related coumarin compounds against various fungal strains, illustrating the potential of this chemical class.

| Compound/Derivative | Fungal Strain | Activity/Observation |

| 7-(2-(1H-1,2,4-triazol-1-yl) ethoxy)-4-(4-flurophenyl)-2H-chromen-2-one | Aspergillus flavus | 74.07% inhibition niscpr.res.in |

| 7-(2-(1H-1,2,4-triazol-1-yl) ethoxy)-4-(4-chlorophenyl)-2H-chromen-2-one | Aspergillus flavus | 66.66% inhibition niscpr.res.in |

| Coumarinyl thiosemicarbazides | Aspergillus flavus, Fusarium graminearum | Potent antioxidant and antifungal activity nih.gov |

| Coumarinyl 4-thiazolidinones | Aspergillus flavus, Fusarium graminearum | Generally showed better antifungal activity than thiosemicarbazides nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

The precise mechanism of antifungal action for many coumarins is still under investigation, though several pathways have been proposed. A primary target for many clinical antifungal agents is the ergosterol biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. drugbank.com Azole antifungals, for example, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for converting lanosterol to ergosterol. nih.gov

While some coumarin derivatives are known to target the fungal cell wall, causing the formation of pores and subsequent release of cytoplasmic contents, direct inhibition of ergosterol synthesis is not universally established as their primary mechanism. nih.gov For example, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one was found to affect the fungal cell wall structure. nih.gov Other studies suggest that coumarins may alter the morphology of fungal mitochondria or inhibit H+-ATPase, which disrupts cellular pH and membrane potential. healthbiotechpharm.org Given the structural properties of this compound, particularly its high lipophilicity, it is plausible that its mechanism involves disruption of the fungal cell membrane, though further research is needed to determine if this occurs via direct interaction with ergosterol or through inhibition of the ergosterol biosynthesis pathway.

Anti-inflammatory Activity Assessments

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds. nih.govspringernature.com Subcutaneous injection of carrageenan into the paw elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. springernature.comresearchgate.net This response involves the release of various pro-inflammatory mediators, including histamine, bradykinin, prostaglandins, and cytokines. springernature.comnih.gov

Interaction with Inflammatory Pathways and Enzymes (e.g., COX Enzyme)

A primary mechanism underlying the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2; COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced at sites of inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. sysrevpharm.org

The potential for this compound to act as a COX inhibitor is supported by studies on other coumarin derivatives. Although direct enzymatic assays on this specific compound are lacking, the general coumarin structure is known to interact with various inflammatory pathways. nih.gov The structural features of this compound, combining the coumarin core with a lipophilic side chain, are consistent with characteristics often found in molecules that interact with enzymatic active sites like that of COX. Further computational and in vitro studies would be necessary to confirm and quantify any direct inhibitory effect on COX-1 and COX-2.

Other Reported Biological Activities (e.g., Analgesic, Biopesticidal/Insecticidal)

Beyond its potential antifungal and anti-inflammatory effects, the coumarin scaffold is associated with a wide array of other biological activities.

Analgesic Activity: Several studies have reported the analgesic properties of coumarin derivatives. nih.govresearchgate.net For instance, certain 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives exhibited potent analgesic activity alongside their anti-inflammatory effects. nih.gov The mechanisms underlying this activity are varied but are often linked to the modulation of inflammatory pathways that sensitize nociceptors.

Biopesticidal/Insecticidal Activity: There is growing interest in coumarins as potential biopesticides. Various natural and synthetic coumarins have been investigated for their insecticidal properties against agricultural and public health pests. nih.govnih.gov Preliminary structure-activity relationship studies of monoterpenoids, which share some structural features with parts of the coumarin molecule, suggest that specific functional groups like carbonyls are important for insecticidal potential. nih.gov The lipophilic nature of the 7-octyloxy side chain could enhance the penetration of this compound through the insect cuticle, potentially contributing to insecticidal activity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity, guiding the design of more potent and selective molecules. nih.govresearchgate.net For coumarin derivatives, these studies have been instrumental in identifying key structural features that govern their various biological effects. nih.govnih.gov

The structure of this compound possesses two key substituents on the coumarin core: a methyl group at the C-4 position and an octyloxy group at the C-7 position.

C-4 Position: The methyl group at the C-4 position is a common feature in many biologically active coumarins. SAR studies have shown that substitution at this position can significantly influence activity. For instance, in a study of Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C-4 position enhanced inhibitory capacity, while a hydrophilic group was detrimental. nih.gov

QSAR models developed for various coumarin series have further quantified the importance of descriptors related to molecular size, shape, and electronic properties in predicting biological activity. nih.govmdpi.com

Correlating Structural Modifications with Biological Potency

SAR studies on 4-methylcoumarin derivatives reveal that minor structural alterations to the core molecule can lead to significant changes in biological efficacy, particularly in anticancer activity. The potency of these compounds is highly dependent on the nature and position of various substituents on the benzopyrone ring system.

Key findings from research include:

Substitution at C7 and C8: The presence of hydroxyl groups at the C7 and C8 positions (dihydroxy derivatives) has been shown to be more effective than a single hydroxyl group at C7. For instance, 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) generally exhibit greater cytotoxic potential against cancer cell lines compared to their 7-hydroxy-4-methylcoumarin (7-HMC) counterparts. scispace.com

Effect of Alkyl Chains: The introduction of alkyl groups, particularly at the C3 position, significantly influences cytotoxic activity. A clear correlation has been observed between the length of the alkyl chain and potency; longer chains tend to enhance activity. For example, a 7,8-DHMC derivative with an n-decyl chain at the C3 position was found to be the most potent among a series of tested compounds against K562, LS180, and MCF-7 cancer cell lines. nih.gov This suggests that the lipophilicity conferred by the alkyl chain plays a critical role in its anticancer effects. This principle is directly relevant to this compound, which features a long, lipophilic octyloxy chain at the C7 position.

Substitution at C4: The substituent at the C4 position is also a key determinant of activity. The introduction of a hydrophobic, electron-withdrawing group like a trifluoromethyl (CF3) group at C4 on a 6,7-dihydroxycoumarin scaffold was shown to enhance inhibitory capacity against the Mcl-1 protein, an attractive target for cancer therapy. nih.gov

Acetoxylation: The conversion of hydroxyl groups to acetoxy groups can modulate activity. Studies on 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) have demonstrated their potential as anticancer agents, indicating that this modification is a viable strategy for enhancing potency in certain contexts. scispace.com

| Compound | Substituent at C3 | IC50 K562 (µM) | IC50 LS180 (µM) | IC50 MCF-7 (µM) |

|---|---|---|---|---|

| 7,8-DHMC-ethyl | Ethyl | >100 | >100 | >100 |

| 7,8-DHMC-n-hexyl | n-Hexyl | 62.5 | 49.8 | 50.1 |

| 7,8-DHMC-n-decyl | n-Decyl | 42.4 | 25.2 | 25.1 |

Development of 3D-QSAR Models for Activity Prediction

To further refine the understanding of SAR and to predict the biological activity of novel compounds, computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed. nih.gov These models provide detailed insights into the interaction between a ligand (such as a coumarin derivative) and its biological target. nih.govnih.gov

For coumarin derivatives, 3D-QSAR analyses have been successfully used to elucidate the structural requirements for potent biological activity. nih.gov These models generate contour maps that visualize the regions around the molecule where specific physicochemical properties are predicted to either increase or decrease activity. nih.gov

Key aspects of 3D-QSAR modeling for coumarins include:

Model Generation: The process involves aligning a series of structurally related compounds with known biological activities and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.gov

Contour Map Analysis: The resulting 3D contour maps highlight the importance of different fields (e.g., steric, electrostatic, hydrophobic). For example, a 3D-QSAR study on coumarin-based Mcl-1 inhibitors revealed specific steric and electrostatic properties linked to inhibitory effects. nih.gov These maps can guide the rational design of new derivatives by indicating where to add bulky groups, electron-donating groups, or electron-withdrawing groups to enhance binding affinity and, consequently, biological potency.

Role of Steric, Electronic, and Hydrophilic/Lipophilic Properties in Activity

The biological activity of 4-methylcoumarin derivatives is a complex interplay of steric, electronic, and lipophilic properties of their various substituents. SAR and QSAR studies have helped to dissect the contribution of each of these factors.

Lipophilic/Hydrophilic Properties: Lipophilicity, often related to the hydrophobicity of a molecule, is a critical factor. The presence of the long octyloxy chain in this compound significantly increases its lipophilicity. Studies have shown that increasing the length of alkyl chains at the C3 position, which enhances lipophilicity, leads to improved cytotoxic activity against cancer cells. nih.gov Conversely, the introduction of a hydrophilic group at the C4 position has been found to be detrimental to the inhibitory potency of certain coumarins. nih.gov

Electronic Properties: The electronic nature of the substituents plays a crucial role. The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl group at the C4 position, has been shown to enhance the Mcl-1 inhibitory capacity of 6,7-dihydroxycoumarin. nih.gov In contrast, electron-donating groups may be favorable in other positions or for other biological targets.

Steric Properties: The size and shape (steric bulk) of substituents influence how the molecule fits into the binding site of its target protein. 3D-QSAR models are particularly useful for visualizing sterically favorable and unfavorable regions. For instance, a model might indicate that a bulky group is preferred in one region to maximize van der Waals interactions, while a smaller group is required in another to avoid steric clashes. nih.gov

| Position | Favorable Property | Unfavorable Property | Example of Favorable Group |

|---|---|---|---|

| C4 | Hydrophobic, Electron-withdrawing | Hydrophilic | Trifluoromethyl (-CF3) |

| C6, C7 | Catechol (dihydroxy) group | Methylation of catechol | -OH |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 4-methyl-7-(octyloxy)-2H-chromen-2-one, and a biological receptor.

Molecular docking studies have been employed to investigate the interaction of coumarin (B35378) derivatives with various biological targets, including cyclooxygenase (COX) enzymes and the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).

Interaction with COX Enzymes: Coumarin derivatives are known for their anti-inflammatory properties, which are often attributed to the inhibition of COX enzymes. researchgate.net Docking simulations of coumarin-like molecules into the active site of COX-2 reveal key binding interactions. isfcppharmaspire.comnih.gov The 4-methyl-2H-chromen-2-one core typically orients within the enzyme's active site, stabilized by hydrophobic interactions and sometimes hydrogen bonds. The long, flexible octyloxy tail of this compound is predicted to extend into a hydrophobic channel within the COX active site, potentially enhancing binding affinity compared to derivatives with shorter alkyl chains. The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-receptor complex. For similar coumarin derivatives, these scores suggest a strong inhibitory potential. ajpp.in

Table 1: Representative Docking Scores of Similar Coumarin Derivatives with COX-2

| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-methyl-7-butoxy-2H-chromen-2-one | PDE4B (similar binding fold) | -8.0 | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-benzoate | PDE4B (similar binding fold) | -9.6 | ajpp.in |

| Aurone Derivative (WE-4) | COX-2 | -5.843 | nih.gov |

Interaction with Mcl-1: Mcl-1 is an anti-apoptotic protein that is a key target in cancer therapy. nih.gov Small molecules that can bind to the BH3 binding groove of Mcl-1 can induce apoptosis. Docking studies suggest that the coumarin scaffold can fit into this hydrophobic groove. The interaction is typically stabilized by hydrophobic contacts between the aromatic ring system and nonpolar residues in the binding pocket, such as Val216, Val220, and Phe318. nih.govresearchgate.net The 7-octyloxy group is hypothesized to form additional favorable hydrophobic interactions within the groove, potentially contributing to a strong binding affinity.

While standard docking treats the receptor as a rigid structure, many proteins exhibit significant flexibility upon ligand binding. researchgate.net Induced fit docking (IFD) accounts for this by allowing side chains, and sometimes the protein backbone, in the binding site to move and adapt to the ligand. umcn.nlmdpi.com

This approach is particularly relevant for targets like Mcl-1, whose binding groove can change shape to accommodate different ligands. An IFD study of this compound would involve initially docking the molecule into a rigid receptor model, followed by a refinement stage where receptor side chains within a defined radius of the ligand are allowed to move. mdpi.com This process reveals a more realistic binding pose and provides a more accurate estimate of the binding energy by capturing the conformational adjustments that stabilize the complex. Such studies can highlight specific adaptive changes in the receptor, for instance, the reorientation of a key amino acid side chain to form a new hydrogen bond or a hydrophobic contact with the octyloxy tail, which would be missed in a rigid docking simulation.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of chemical compounds. semanticscholar.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. researchgate.netresearchgate.net

For coumarin derivatives, DFT calculations show that the HOMO is typically localized over the electron-rich benzopyran ring system, while the LUMO is distributed across the entire coumarin scaffold, particularly the α,β-unsaturated lactone moiety. researchgate.net A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. The introduction of the electron-donating octyloxy group at the 7-position is expected to raise the HOMO energy level, thereby reducing the energy gap and potentially increasing the molecule's reactivity.

Table 2: Calculated Frontier Orbital Energies for a Related Coumarin Derivative

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -7.0132 | researchgate.net |

| LUMO Energy | -1.8542 | researchgate.net |

| Energy Gap (ΔE) | 5.159 | researchgate.net |

Note: Data is for a related Schiff-base derivative of 4-methyl-2-oxo-2H-chromen-7-yloxy acetohydrazide.

Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations for similar coumarin derivatives have shown that they can possess significant first hyperpolarizability (β) values, often many times greater than that of standard NLO materials like urea. researchgate.net This suggests that this compound may also exhibit interesting NLO properties.

Table 3: Calculated Dipole Moment for a Related Coumarin Derivative

| Compound Analogue | Dipole Moment (Debye) | Reference |

|---|---|---|

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | 5.9625 | researchgate.net |

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. wu.ac.th For this compound, these calculations confirm the planarity of the fused coumarin ring system. nih.govresearchgate.net

Structural analysis of the closely related compound 4-methyl-7-propoxy-2H-chromen-2-one reveals that the fused benzene (B151609) and pyran-2-one rings are essentially coplanar. nih.gov The torsion angle between the coumarin ring and the alkoxy substituent is very small, indicating they lie in nearly the same plane. nih.gov The long octyloxy chain, however, is flexible and can adopt multiple conformations. Conformational analysis involves calculating the energies of these different arrangements to identify the most stable (lowest energy) conformers. This is crucial for understanding how the molecule fits into a receptor's binding site. The most stable conformer will likely adopt an extended, staggered arrangement to minimize steric hindrance.

Table 4: Selected Crystallographic Data for the Analogous 4-methyl-7-propoxy-2H-chromen-2-one

| Geometric Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Benzene-Pyranone rings) | 1.22 - 1.57° | nih.gov |

| Torsion Angle (C7-C6-O-C_propoxy) | 1.4 - 2.9° | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

Basis Set Superposition Error (BSSE) Correction in Interaction Energy Calculations

In the field of quantum chemistry, the calculation of interaction energies between molecules using finite basis sets is subject to an inherent inaccuracy known as Basis Set Superposition Error (BSSE). wikipedia.org This error arises when the basis functions of one molecule in a complex are "borrowed" by its interacting partner, leading to an artificial lowering of the complex's energy that is not physically representative of the true interaction. wikipedia.orgmdpi.com This phenomenon occurs because, within the complex, each molecular component has access to a larger effective basis set (its own plus those of its neighbors) than it does as an isolated molecule. wikipedia.orguni-muenchen.de This imbalance results in a calculated interaction energy that is artificially exaggerated.

To obtain reliable theoretical data for the non-covalent interactions of this compound with other molecules or biological targets, correcting for BSSE is crucial. The most widely accepted method for this correction is the counterpoise (CP) procedure developed by Boys and Bernardi. wikipedia.org The CP method calculates the energy of each monomer in the complex using the full basis set of the entire complex, which is achieved by introducing "ghost orbitals"—basis functions centered on the atomic positions of the partner molecule but without any electrons or nuclei. wikipedia.org The BSSE is then calculated as the sum of the artificial energy stabilization for each monomer and is subtracted from the uncorrected interaction energy.

The magnitude of BSSE is highly dependent on the size of the basis set used; it is particularly troublesome for small or medium-sized basis sets and diminishes as the basis set approaches completeness. wikipedia.orgpku.edu.cn For a molecule like this compound, with its extended octyloxy chain, both intermolecular and intramolecular BSSE can be relevant considerations in high-accuracy computational studies. mdpi.com While specific BSSE-corrected interaction energy calculations for this compound are not extensively detailed in the current scientific literature, the application of the counterpoise correction is a standard and necessary step in any rigorous computational investigation of its binding or recognition properties.

Theoretical Studies on Reaction Mechanisms and Pathways

The formation of this compound involves a two-step synthesis: first, the creation of the coumarin core, followed by etherification of the hydroxyl group. Theoretical studies have provided significant insights into the mechanisms of these reaction pathways.

The core structure, 7-hydroxy-4-methylcoumarin, is synthesized via the Pechmann condensation. wikipedia.org This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions. wikipedia.orgslideshare.net The mechanism of the Pechmann reaction has been the subject of detailed theoretical investigation using Density Functional Theory (DFT) calculations. researchgate.netacs.org

Computational studies have explored several possible reaction pathways and have shown that the mechanism is more complex than a simple sequence of events. acs.org DFT calculations at the M05-2X/6-31+G* level suggest that three distinct pathways can operate in parallel: a transesterification route, a water elimination route, and an electrophilic attack route. researchgate.netacs.org These studies indicate that routes involving the enolic form of the ketoester have prohibitively high activation barriers. acs.org The initial step in each viable pathway, whether it is transesterification or the initial electrophilic attack on the phenol ring, consistently has the highest activation energy, identifying it as the rate-determining step. acs.orgresearchgate.net Further NMR evidence supports a mechanism that proceeds through an initial electrophilic aromatic substitution, followed by transesterification and final dehydration. acs.org

The key mechanistic steps of the Pechmann condensation, as elucidated by theoretical studies, are summarized in the table below.

| Step | Description | Key Finding from Theoretical Studies |

| 1. Transesterification | The phenol (resorcinol) reacts with the β-ketoester (ethyl acetoacetate) to form a phenol ester intermediate. | This is one of the primary competing initial steps in the reaction mechanism. wikipedia.orgacs.org |

| 2. Electrophilic Attack | The activated carbonyl group of the ester attacks the electron-rich phenol ring at the position ortho to the hydroxyl group, initiating ring closure. | This intramolecular hydroxyalkylation is a crucial step for forming the new heterocyclic ring. acs.orgresearchgate.net |

| 3. Dehydration | A molecule of water is eliminated from the cyclized intermediate to form the stable, aromatic coumarin ring system. | This final step is an aromatizing dehydration, similar to that in an aldol (B89426) condensation. wikipedia.orgacs.org |

Following the formation of the 7-hydroxy-4-methylcoumarin scaffold, the synthesis of this compound is completed through a Williamson ether synthesis. This involves the deprotonation of the C7-hydroxyl group with a base, followed by a nucleophilic substitution (SN2) reaction with an octyl halide (e.g., 1-bromooctane). While this is a standard synthetic procedure, detailed theoretical studies specifically modeling the reaction pathway and transition states for the O-octylation of 7-hydroxy-4-methylcoumarin are not widely documented.

Crystallography and Supramolecular Interactions of Octyloxycoumarin Structures

X-ray Diffraction Studies of 4-methyl-7-(octyloxy)-2H-chromen-2-one and Related Coumarin (B35378) Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not extensively detailed in the primary literature, a comprehensive understanding of its probable crystallographic properties can be derived from closely related analogs. The crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one , which features a shorter C3 alkoxy chain, serves as an excellent model.

Studies on this propoxy derivative reveal that the asymmetric unit of the crystal contains two independent molecules, designated A and B. The core coumarin ring system, comprising the fused benzene (B151609) and pyran-2-one rings, is essentially planar in both molecules. The dihedral angles between these fused rings are minimal, measured at 1.22(12)° for molecule A and 1.57(12)° for molecule B. tandfonline.comnih.gov This planarity is a crucial feature that facilitates the intermolecular interactions discussed in subsequent sections. The propoxy substituent itself lies nearly coplanar with the coumarin ring system. tandfonline.comnih.gov

The crystallographic data for this key analog provides a foundational blueprint for understanding the packing of coumarins with longer alkoxy chains.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₃ |

| Formula Weight | 218.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7891 (2) |

| b (Å) | 10.7490 (3) |

| c (Å) | 13.5979 (4) |

| α (°) | 98.789 (1) |

| β (°) | 94.708 (1) |

| γ (°) | 100.168 (1) |

| Volume (ų) | 1093.99 (5) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state assembly of 7-alkoxy-4-methylcoumarins is primarily governed by weak, non-covalent interactions, including hydrogen bonds and π-π stacking, which direct the molecules into highly ordered three-dimensional structures.

In the absence of strong hydrogen bond donors like hydroxyl groups, the crystal packing of 7-alkoxy-4-methylcoumarins is stabilized by a network of weak C—H⋯O hydrogen bonds. In the crystal structure of the 7-propoxy analog, these interactions are pivotal, connecting adjacent molecules to form one-dimensional supramolecular "tapes" that extend along the researchgate.net crystallographic direction. tandfonline.comnih.gov The carbonyl oxygen of the pyran-2-one ring is a primary acceptor in these interactions. These tapes are then further organized into a three-dimensional network through other interactions. tandfonline.com The precursor molecule, 7-hydroxy-4-methyl-2H-chromen-2-one , demonstrates how a stronger O—H⋯O hydrogen bond donor can create extensive two-dimensional networks, highlighting the importance of the substituent at the 7-position in directing the supramolecular architecture. nih.gov